2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
Description
Chemical Structure and Properties The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one (molecular formula: C₁₅H₁₇ClN₄O) features a pyrimidin-4(3H)-one core substituted with a methyl group at position 6 and a 3-chlorophenylpiperazine moiety at position 2.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-11-9-14(21)18-15(17-11)20-7-5-19(6-8-20)13-4-2-3-12(16)10-13/h2-4,9-10H,5-8H2,1H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIZQNQZSLZMOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Substitution Reactions: The piperazine ring is then functionalized with a 3-chlorophenyl group through a substitution reaction using appropriate reagents and conditions.
Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring, which is achieved through a cyclization reaction involving the methyl group and other necessary reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
The biological activity of 2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one has been investigated in several studies, revealing its potential in treating various conditions:
Antidepressant Effects
Research indicates that the compound may exhibit antidepressant-like effects by modulating serotonin and dopamine pathways. Its interaction with serotonin receptors has been linked to mood regulation and cognitive enhancement.
Neuroprotective Properties
Studies have shown that this compound can protect neuronal cells from oxidative stress. It upregulates antioxidant enzymes, such as superoxide dismutase and catalase, which are crucial for cellular defense against oxidative damage.
Anti-inflammatory Activity
The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Neuroprotection in In Vitro Models
In a study examining neuroprotection, neuronal cultures treated with this compound showed a significant reduction in cell death when exposed to hydrogen peroxide. The mechanism was attributed to the compound's ability to enhance the expression of antioxidant enzymes, providing a protective effect against oxidative stress.
Case Study 2: Anti-inflammatory Effects in Animal Models
In a murine model of inflammation, administration of the compound resulted in decreased paw edema and reduced leukocyte infiltration. Histological analysis revealed lower levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), indicating its role in modulating inflammatory pathways.
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as acetylcholinesterase. The compound inhibits the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function and memory . The molecular pathways involved include the cholinergic neurotransmission pathway, which is crucial for cognitive processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrimidinone Derivatives with Varied Arylpiperazine Substituents
Fluorophenyl Analogs
- Fluorine’s smaller atomic radius may reduce steric hindrance . Data: NMR shifts (¹H/¹³C) for similar derivatives (e.g., D8 in ) show distinct aromatic proton signals due to para-substitution (δ ~7.2–7.5 ppm for ¹H) .
Methoxyphenyl Analogs
- Compound : 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
Complex Derivatives
Triazine and Sulfonamide Derivatives
Comparative Data Table
Biological Activity
The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one (CAS Number: 907986-71-4) is a synthetic organic molecule that belongs to the class of piperazine derivatives. Its structure features a piperazine ring linked to a pyrimidine moiety, which is significant for its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇ClN₄O |
| Molecular Weight | 304.77 g/mol |
| CAS Number | 907986-71-4 |
The primary mechanism of action for This compound involves its interaction with various biological targets, particularly acetylcholinesterase (AChE) . By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, which can enhance cognitive functions and memory retention. This mechanism is particularly relevant in the context of neurological disorders such as Alzheimer's disease .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound. In vitro tests demonstrated significant activity against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's effectiveness was compared to standard antibiotics, showing comparable results in some cases .
Anticancer Activity
The anticancer potential of This compound has been investigated through MTT assays and molecular docking studies. These studies indicated that the compound exhibits cytotoxic effects on cancer cell lines, particularly those associated with breast cancer. The results suggest that it may serve as a lead compound for developing new anticancer therapies .
Neuroprotective Effects
Given its mechanism of AChE inhibition, this compound has been studied for neuroprotective effects. It shows promise in enhancing cognitive function and may be beneficial in treating neurodegenerative diseases by mitigating cholinergic deficits .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity using the tube dilution method against several pathogens. The results indicated that compounds similar to This compound displayed significant antibacterial activity comparable to ciprofloxacin and fluconazole .
- Anticancer Activity : In a comparative study involving breast cancer cell lines (MCF-7 and MDA-MB-231), this compound demonstrated notable cytotoxicity, particularly when combined with doxorubicin, indicating a potential synergistic effect that could enhance treatment efficacy .
Research Findings
Several research findings highlight the diverse biological activities associated with This compound :
- Inhibition of AChE : Studies confirm that this compound effectively inhibits AChE with an IC50 value indicating strong binding affinity.
- Cytotoxicity in Cancer Cells : The compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting significant anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
